

# Application Notes and Protocols for Mitapivat Hemisulfate in Cell Culture

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## Compound of Interest

Compound Name: Mitapivat hemisulfate

Cat. No.: B12760342

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## Introduction

Mitapivat, an allosteric activator of the pyruvate kinase (PK) enzyme, is a first-in-class therapeutic agent.[1] It has demonstrated significant potential in the treatment of hemolytic anemias, such as pyruvate kinase deficiency and sickle cell disease, by enhancing the activity of both wild-type and mutant forms of erythrocyte pyruvate kinase (PKR).[1] This activation leads to increased adenosine triphosphate (ATP) production and decreased levels of 2,3-diphosphoglycerate (2,3-DPG), thereby improving red blood cell metabolism and function.[2][3] These application notes provide detailed protocols for the preparation of **mitapivat hemisulfate** stock solutions and their application in cell culture-based assays.

## Mitapivat Hemisulfate: Properties and Handling

Proper handling and storage of **mitapivat hemisulfate** are crucial for maintaining its stability and ensuring experimental reproducibility.

Property	Value	Source
Molecular Formula	$(C_{24}H_{26}N_4O_3S)_2 \cdot H_2SO_4 \cdot 3H_2O$	[4]
Molecular Weight	1053.23 g/mol	[4]
Appearance	White to off-white solid	[4]
Solubility	DMSO: up to 90 mg/mL	[5]
Water: Slightly soluble	[4]	

#### Storage and Stability:

- Powder: Store at -20°C for up to 3 years.
- DMSO Stock Solution: Store in aliquots at -80°C for up to 1 year, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

## Protocol: Preparation of Mitapivat Hemisulfate Stock Solution

This protocol details the preparation of a 10 mM stock solution of **mitapivat hemisulfate** in dimethyl sulfoxide (DMSO).

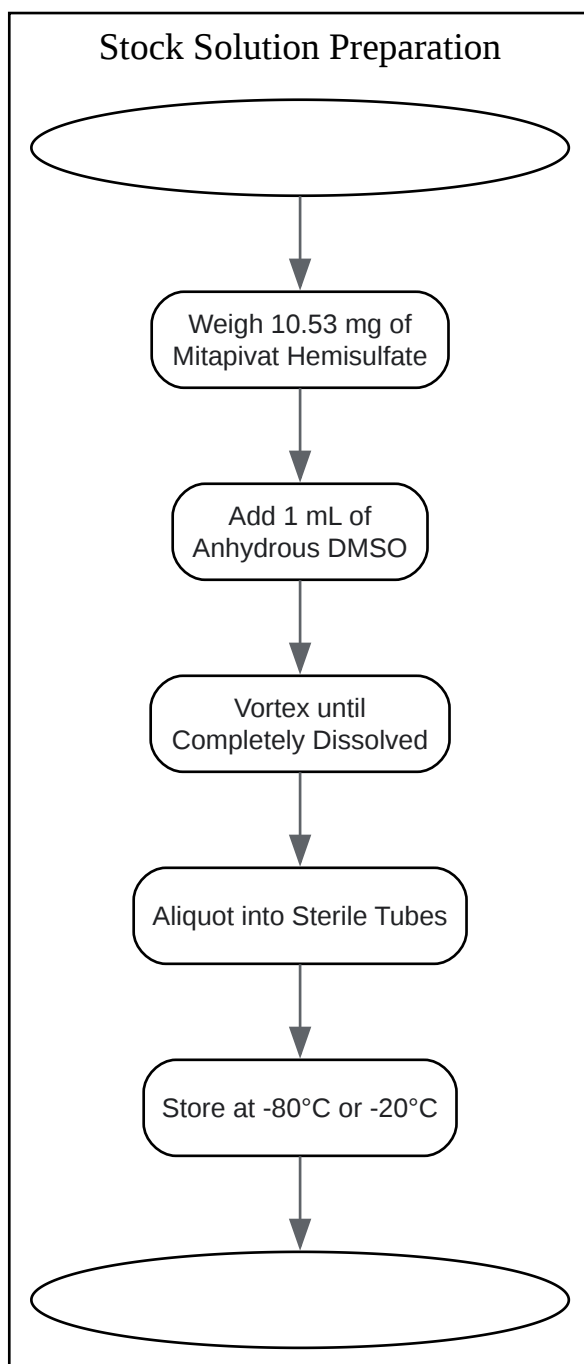
#### Materials:

- **Mitapivat hemisulfate** powder
- Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene tubes
- Calibrated precision balance
- Vortex mixer
- Sterile, disposable serological pipettes and pipette tips

#### Procedure:

- Pre-analysis: Before opening, allow the vial of **mitapivat hemisulfate** powder to equilibrate to room temperature for at least 20 minutes to prevent condensation.
- Weighing: In a sterile microcentrifuge tube, accurately weigh out 10.53 mg of **mitapivat hemisulfate** powder.
- Dissolution: Using a sterile pipette, add 1 mL of anhydrous DMSO to the tube containing the powder. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of **mitapivat hemisulfate**.<sup>[5]</sup>
- Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.
- Aliquoting: Dispense the 10 mM stock solution into sterile, single-use aliquots (e.g., 20  $\mu$ L) in polypropylene microcentrifuge tubes.
- Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).

#### Workflow for Stock Solution Preparation:



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Workflow for preparing a 10 mM **mitapivat hemisulfate** stock solution.

## Application: Pyruvate Kinase Activation Assay in Red Blood Cells

This protocol describes a 96-well plate-based assay to measure the activation of pyruvate kinase by mitapivat in red blood cells.

Principle: Pyruvate kinase activity is determined by a coupled enzyme assay. PK catalyzes the conversion of phosphoenolpyruvate (PEP) to pyruvate, which is then used by lactate dehydrogenase (LDH) to oxidize NADH to NAD<sup>+</sup>. The decrease in NADH absorbance at 340 nm is proportional to the PK activity.<sup>[6]</sup>

#### Materials:

- Freshly isolated red blood cells (RBCs)
- 10 mM **Mitapivat hemisulfate** stock solution
- Cell culture medium (e.g., RPMI-1640)
- Lysis buffer (e.g., 0.01% saponin in distilled water)
- Assay buffer (e.g., 50 mM Imidazole-HCl, pH 7.6, containing 120 mM KCl and 62 mM MgSO<sub>4</sub>)
- 45 mM Adenosine diphosphate (ADP) solution
- 45 mM Phosphoenolpyruvate (PEP) solution
- 6.6 mM  $\beta$ -Nicotinamide adenine dinucleotide, reduced form (NADH) solution
- Lactate dehydrogenase (LDH) solution (1000 units/mL)
- 96-well clear, flat-bottom microplate
- Microplate reader capable of measuring absorbance at 340 nm

#### Procedure:

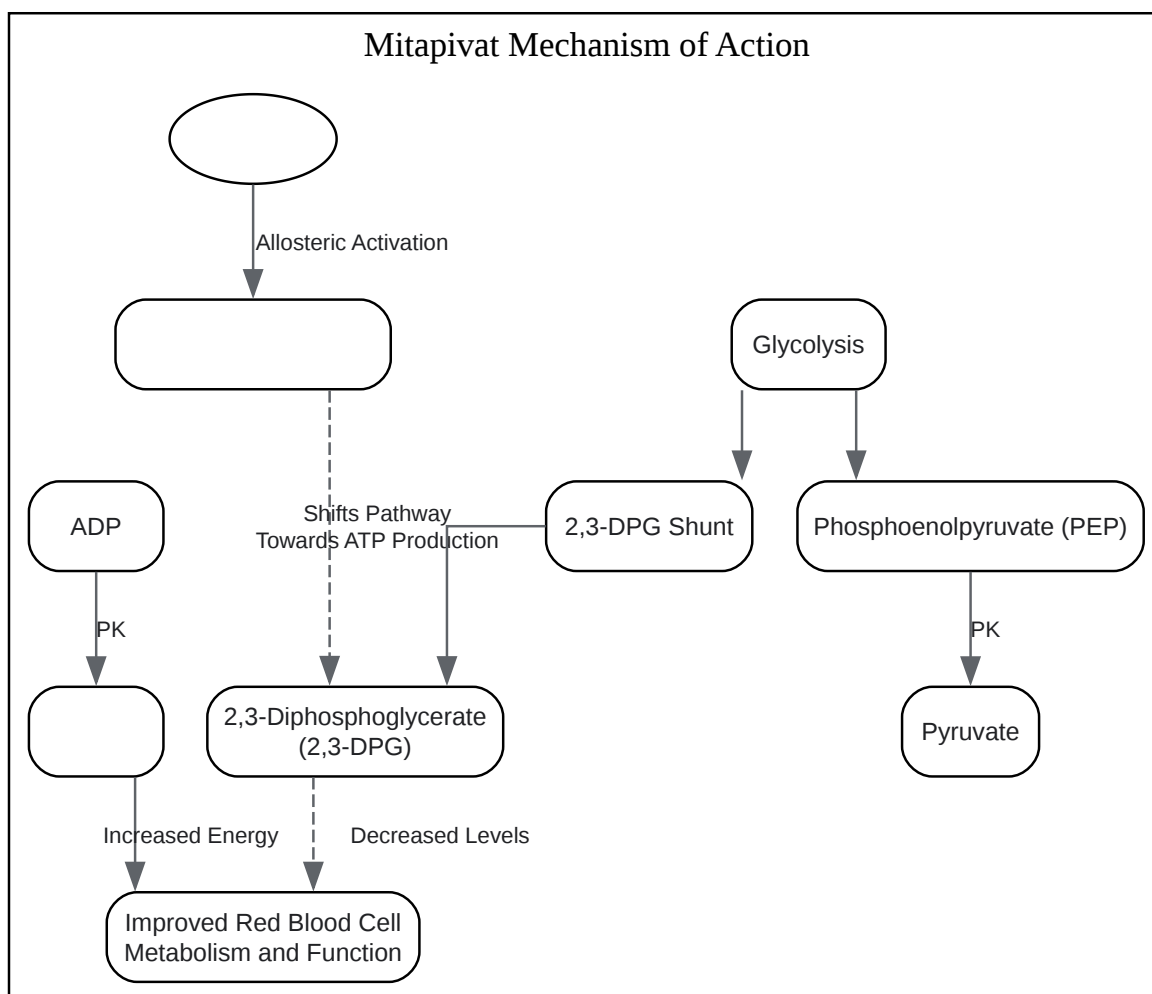
- Cell Preparation:
  - Wash isolated RBCs three times with phosphate-buffered saline (PBS).

- Resuspend the RBC pellet in cell culture medium to a final concentration of  $1 \times 10^6$  cells/mL.
- Treatment with Mitapivat:
  - In a 96-well plate, add 100  $\mu$ L of the RBC suspension to each well.
  - Prepare serial dilutions of the 10 mM mitapivat stock solution in cell culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100  $\mu$ M). Ensure the final DMSO concentration does not exceed 0.5% to avoid cytotoxicity.[7][8]
  - Add 1  $\mu$ L of the diluted mitapivat solutions to the respective wells. For the vehicle control, add 1  $\mu$ L of DMSO.
  - Incubate the plate at 37°C in a humidified incubator with 5% CO<sub>2</sub> for the desired treatment time (e.g., 24 hours).
- Cell Lysis:
  - Centrifuge the plate at 500 x g for 5 minutes and discard the supernatant.
  - Add 100  $\mu$ L of lysis buffer to each well and incubate on ice for 10 minutes.
  - Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.
- Pyruvate Kinase Assay:
  - Prepare the assay reaction mix in the assay buffer: 4.5 mM ADP, 4.5 mM PEP, 0.66 mM NADH, and 10 units/mL LDH.
  - In a new 96-well plate, add 20  $\mu$ L of the cell lysate supernatant to each well.
  - Add 180  $\mu$ L of the assay reaction mix to each well to initiate the reaction.
  - Immediately measure the absorbance at 340 nm at 25°C, and continue to take readings every minute for 10 minutes.
- Data Analysis:

- Calculate the rate of NADH consumption ( $\Delta A_{340}/\text{min}$ ) from the linear portion of the kinetic curve.
- Determine the specific activity of pyruvate kinase and compare the activity in mitapivat-treated cells to the vehicle control.

## Signaling Pathway: Mechanism of Action of Mitapivat

Mitapivat acts as an allosteric activator of pyruvate kinase (PK), a key enzyme in the glycolytic pathway.




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- To cite this document: BenchChem. [Application Notes and Protocols for Mitapivat Hemisulfate in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12760342#preparing-mitapivat-hemisulfate-stock-solutions-for-cell-culture]

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